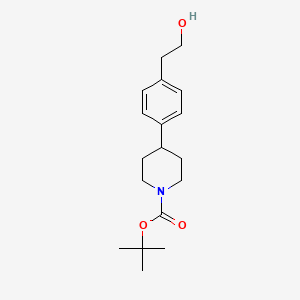

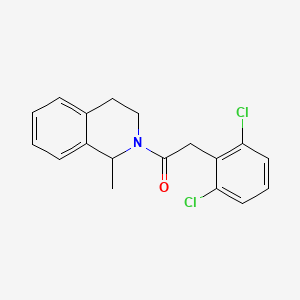

![molecular formula C12H13N3O B2515560 3-Methyl-1-[(quinolin-8-yl)methyl]urea CAS No. 1599362-97-6](/img/structure/B2515560.png)

3-Methyl-1-[(quinolin-8-yl)methyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Methyl-1[(quinolin-8-yl)methyl]urea" is a urea derivative that is structurally related to various compounds studied for their unique chemical properties and potential applications. While the exact compound is not directly discussed in the provided papers, similar compounds have been synthesized and analyzed, offering insights into the behavior and characteristics that "3-Methyl-1[(quinolin-8-yl)methyl]urea" may exhibit.

Synthesis Analysis

The synthesis of quinoline-substituted ureas has been explored in environmentally friendly conditions. For instance, quinolin-2-yl substituted ureas have been prepared in water under mild conditions without the need for toxic reagents, bases, or organic solvents, and the products were collected with high yield and excellent regioselectivity . This suggests that a similar approach could potentially be applied to synthesize "3-Methyl-1[(quinolin-8-yl)methyl]urea" with an emphasis on sustainability and efficiency.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal structure of a similar compound, 1-Methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, was elucidated by single-crystal X-ray diffraction, revealing a mostly planar molecule stabilized by hydrogen bonds and weak interactions . This information can be valuable when predicting the molecular structure and stability of "3-Methyl-1[(quinolin-8-yl)methyl]urea."

Chemical Reactions Analysis

The reactivity of quinoline-urea derivatives has been studied, showing that these compounds can participate in various chemical reactions. For instance, 1-phenyl-3-(quinolin-5-yl)urea forms salts and co-crystals with dicarboxylic acids, which can be distinguished by visible spectroscopy . Although "3-Methyl-1[(quinolin-8-yl)methyl]urea" was not specifically mentioned, the study indicates that quinoline-urea derivatives can engage in selective binding and formation of distinct crystalline structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-urea derivatives are influenced by their molecular structure. The planarity of the molecule, the presence of substituents, and the ability to form hydrogen bonds contribute to the compound's stability and reactivity . These properties are crucial for understanding the behavior of "3-Methyl-1[(quinolin-8-yl)methyl]urea" in various environments and could inform its potential applications in fields such as material science or pharmaceuticals.

科学的研究の応用

Supramolecular Gelators and Silver(I) Complexes

Quinoline urea derivatives, including 1,3-di(quinolin-5-yl)urea (DQ5U) and 1-phenyl-3-(quinolin-6-yl)urea (PQ6U), have been synthesized and explored for their ability to form Ag-complexes, acting as supramolecular gelators. These complexes exhibit unique gelating behaviors in mixed solvents and are characterized for their photophysical properties, indicating potential applications in materials science and photophysical studies (Braga et al., 2013).

Visual Distinction of Dicarboxylic Acids

The compound 1-phenyl-3-(quinolin-5-yl)urea has been utilized as a receptor to distinguish dicarboxylic acids and their salts through visible spectroscopy, demonstrating its capability as a selective sensor. This research highlights its application in analytical chemistry for the identification and separation of specific chemical species (Kalita & Baruah, 2010).

Nonlinear Optical (NLO) Properties

Quinoline-based derivatives have been synthesized and assessed for their nonlinear optical (NLO) properties, showcasing their potential in technological applications related to electronic and photonic devices. This study provides insights into the synthetic versatility of quinoline derivatives and their promising electronic properties (Khalid et al., 2019).

Clean Preparation of Quinolin-2-yl Substituted Ureas

An environmentally friendly method for preparing various quinolin-2-yl substituted ureas in water has been developed. This method emphasizes high yield, excellent regioselectivity, and the use of green chemistry principles, highlighting the compound's role in sustainable chemical synthesis (Xie et al., 2019).

Chemosensor for Fluoride Ions

N-Phenyl-N’-(3-quinolinyl)urea has been developed as a chemosensor for fluoride ions, based on a proton transfer mechanism. This application demonstrates its utility in environmental monitoring and analysis, contributing to the detection of fluoride ions with high sensitivity and selectivity (Jia et al., 2009).

作用機序

Target of Action

It’s known that quinoline derivatives, which this compound is a part of, have significant roles in cell biology . They are often used as biologically active compounds for the treatment of various disorders .

Mode of Action

Quinoline derivatives are known to exhibit various biologically vital properties . They interact with their targets, leading to changes that can be beneficial for treating certain conditions .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

The compound’s molecular weight is 21525 , which could influence its bioavailability.

Result of Action

Quinoline derivatives are known to have various biologically vital properties , suggesting that this compound may have similar effects.

特性

IUPAC Name |

1-methyl-3-(quinolin-8-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-13-12(16)15-8-10-5-2-4-9-6-3-7-14-11(9)10/h2-7H,8H2,1H3,(H2,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELZTXKYFRHFGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CC=CC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-[(quinolin-8-yl)methyl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)

![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)

![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)

![3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2515489.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)